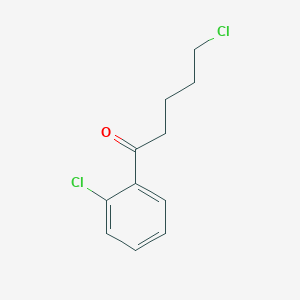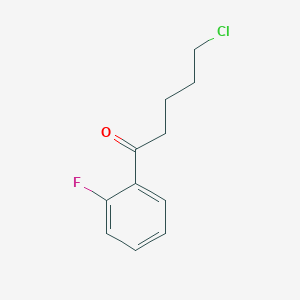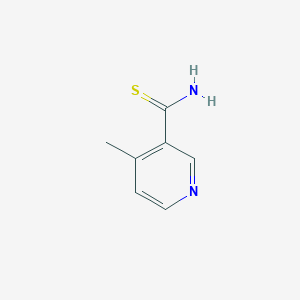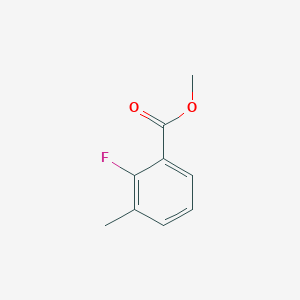
2-(4-(Trifluorometil)fenil)propan-2-amina
Descripción general
Descripción
2-(4-(Trifluoromethyl)phenyl)propan-2-amine is a useful research compound. Its molecular formula is C10H12F3N and its molecular weight is 203.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(Trifluoromethyl)phenyl)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Trifluoromethyl)phenyl)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo farmacéutico
El grupo trifluorometil en este compuesto es significativo en la química farmacéutica. Puede mejorar la actividad biológica y la estabilidad metabólica de los posibles candidatos a fármacos. Por ejemplo, los fármacos que contienen el grupo trifluorometil se han revisado por sus síntesis y usos para diversas enfermedades y trastornos . Este compuesto podría ser un precursor o un farmacóforo en el desarrollo de nuevos medicamentos.
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Mode of Action
The trifluoromethyl group is known to play a significant role in the activity of many pharmaceuticals .
Pharmacokinetics
The compound is reported to have high gi absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability.
Result of Action
The presence of the trifluoromethyl group is known to significantly affect the pharmacological activity of many compounds .
Action Environment
It’s worth noting that the compound is reported to be stable when stored in a dry room at normal temperature .
Análisis Bioquímico
Biochemical Properties
2-(4-(Trifluoromethyl)phenyl)propan-2-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the serotonin reuptake pump, leading to increased levels of serotonin in the synaptic cleft . This interaction enhances serotonin receptor activation, which in turn boosts serotoninergic transmission in the hypothalamus, affecting feeding behavior . Additionally, 2-(4-(Trifluoromethyl)phenyl)propan-2-amine interacts with various other proteins and enzymes, influencing their activity and stability.
Cellular Effects
2-(4-(Trifluoromethyl)phenyl)propan-2-amine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with the serotonin reuptake pump leads to enhanced serotoninergic transmission, which can affect cellular signaling pathways related to mood regulation and appetite suppression . Furthermore, 2-(4-(Trifluoromethyl)phenyl)propan-2-amine can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the serotonin reuptake pump, inhibiting its function and increasing serotonin levels in the synaptic cleft . This inhibition leads to enhanced activation of serotonin receptors, which in turn affects various physiological processes. Additionally, 2-(4-(Trifluoromethyl)phenyl)propan-2-amine may interact with other enzymes and proteins, modulating their activity and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-(Trifluoromethyl)phenyl)propan-2-amine remains stable under certain conditions, but its degradation can lead to reduced efficacy and altered cellular responses . Long-term exposure to the compound may result in changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced serotoninergic transmission and appetite suppression . At higher doses, it can lead to toxic or adverse effects, including potential damage to cellular structures and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-(4-(Trifluoromethyl)phenyl)propan-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound’s interaction with the serotonin reuptake pump influences the metabolism of serotonin, leading to increased levels of this neurotransmitter in the synaptic cleft . Additionally, 2-(4-(Trifluoromethyl)phenyl)propan-2-amine may affect other metabolic pathways, altering the levels of various metabolites and influencing cellular function.
Transport and Distribution
The transport and distribution of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions influence the compound’s accumulation and distribution, affecting its overall efficacy and impact on cellular processes.
Subcellular Localization
The subcellular localization of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular function. For example, the compound’s presence in the synaptic cleft enhances serotoninergic transmission by inhibiting the serotonin reuptake pump .
Propiedades
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-9(2,14)7-3-5-8(6-4-7)10(11,12)13/h3-6H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZQAWGDEQZOOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624947 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306761-54-6 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)



![Methyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1322190.png)
![Furo[2,3-c]pyridine-5-carboxaldehyde](/img/structure/B1322191.png)







![4-[(2,4-difluorobenzyl)oxy]-6-methylpyridin-2(1H)-one](/img/structure/B1322205.png)
